3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one
Description
This compound, with the IUPAC name 3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one (CAS: 899999-68-9, molecular formula: C₁₉H₁₈FN₃O₂), features a dihydropyrazin-2-one core substituted with a 4-methylphenyl group at position 1 and a 2-methoxyphenylmethylamino moiety at position 3 .
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methylamino]-1-(4-methylphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-14-7-9-16(10-8-14)22-12-11-20-18(19(22)23)21-13-15-5-3-4-6-17(15)24-2/h3-12H,13H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDHBGOSNGVSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzylamine with 4-methylphenylhydrazine, followed by cyclization to form the pyrazinone ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The secondary amino group (-NH-) attached to the dihydropyrazinone core participates in nucleophilic substitution reactions.
Mechanistic studies show that the amino group’s lone pair electrons attack electrophilic centers, forming new C–N bonds. Steric hindrance from the 2-methoxyphenyl group influences reaction rates.
Oxidation-Reduction Behavior
The dihydropyrazinone ring undergoes redox transformations under controlled conditions:
Oxidation
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 60°C, 4 hr | Pyrazin-2-one derivative | Complete dehydrogenation |
| KMnO₄ (aq) | H₂SO₄, 0°C | Ring-opened dicarboxylic acid | Requires acidic media |
Reduction
| Reducing Agent | Conditions | Product | Yield/Purity |
|---|---|---|---|
| NaBH₄ | MeOH, RT, 2 hr | Tetrahydropyrazine | Partial reduction; 72% yield |
| H₂, Pd/C | EtOH, 50 psi, 6 hr | Fully saturated piperazinone | Requires high pressure |
Acid/Base-Mediated Rearrangements
Protonation of the pyrazinone ring under acidic conditions triggers ring-opening:
Electrophilic Aromatic Substitution
The 4-methylphenyl and 2-methoxyphenyl substituents undergo electrophilic reactions:
| Reaction | Reagents | Position Modified | Selectivity Rationale |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para to methoxy group | Directed by -OCH₃’s +M effect |
| Sulfonation | SO₃, H₂SO₄, 50°C | Ortho to methyl group | Steric control by -CH₃ |
Cross-Coupling Reactions
The bromine-free structure limits traditional Suzuki couplings, but Buchwald-Hartwig amination is feasible:
| Catalyst System | Substrate | Product | Efficiency |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Aryl iodide | C–N linked biaryl derivative | 65% yield; requires optimization |
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Salt | Solvent | Complex Formed | Application |
|---|---|---|---|
| Cu(NO₃)₂ | EtOH/H₂O | Octahedral Cu(II) complex | Catalytic oxidation studies |
| FeCl₃ | THF | Fe(III)-N,O-chelate | Magnetic property analysis |
Analytical Techniques for Reaction Monitoring
-
¹H/¹³C NMR : Used to track substituent changes (e.g., N-acetylation shifts δ 2.1 ppm for CH₃) .
-
HPLC-MS : Quantifies reaction completeness and identifies byproducts.
-
X-ray Crystallography : Resolved post-reduction tetrahydropyrazine conformation .
This compound’s reactivity profile enables tailored modifications for pharmaceutical and materials science applications. Further research should explore enantioselective transformations and biocatalytic pathways.
Scientific Research Applications
Medicinal Applications
The compound exhibits potential therapeutic properties, particularly in the following areas:
Anticancer Activity
Research indicates that pyrazinone derivatives can inhibit cancer cell proliferation. For instance, studies have shown that compounds similar to 3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one display significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that substituted pyrazoles exhibited anti-proliferative activity against K562 and MCF-7 cancer cells, suggesting a similar potential for this compound .
Antiviral Properties
The compound may also serve as an antiviral agent. Pyrazinone derivatives have been investigated for their ability to inhibit viral replication, particularly in the context of measles virus and other RNA viruses. The mechanism often involves the inhibition of enzymes critical for viral replication, such as dihydroorotate dehydrogenase .
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exert neuroprotective effects. These effects are typically attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells .
Synthesis and Functionalization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with readily available aniline derivatives and pyrazinone precursors.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that yield the final compound with high purity.
- Characterization : Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Anticancer Evaluation
A study evaluated various pyrazinone derivatives for their anticancer properties using MTT assays on multiple cancer cell lines. The results indicated that certain modifications on the pyrazinone core could enhance cytotoxicity significantly compared to standard chemotherapeutic agents .
Case Study 2: Antiviral Screening
In another investigation, a series of pyrazine derivatives were screened for antiviral activity against measles virus. The study found that specific structural features were crucial for enhancing antiviral efficacy, suggesting that similar modifications could be beneficial for this compound .
Mechanism of Action
The mechanism of action of 3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
BG14907 (1-(3-Fluoro-4-methylphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one)
- Structural Difference : The 4-methylphenyl group in the target compound is replaced with a 3-fluoro-4-methylphenyl group in BG14907 .
- This substitution may also influence binding affinity to targets like enzymes or receptors.
Imidazo[1,2-a]pyrazin-3(7H)-one Derivatives (e.g., 6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one)
- Structural Difference: The imidazo[1,2-a]pyrazinone core replaces the dihydropyrazinone ring, with a methoxy group at the para position of the phenyl substituent .
- Implications: The fused imidazole ring increases aromaticity, which could enhance π-π stacking interactions but reduce solubility. The absence of the amino linker may limit hydrogen-bonding capabilities compared to the target compound .
Pyrazolo[1,5-a]pyrimidinones (e.g., MK66, MK63)
- Structural Difference: Pyrazolo[1,5-a]pyrimidinones feature a bicyclic system with a pyrimidinone ring fused to a pyrazole, differing from the monocyclic dihydropyrazinone .
Substituent Effects on Physicochemical Properties
Amino and Methoxy Substituents
- The 2-methoxyphenylmethylamino group in the target compound provides both hydrogen-bond donor (NH) and acceptor (methoxy oxygen) sites, facilitating interactions with biological targets .
- Comparison with Sulfonyl/Sulfinyl Groups : Compound 36 (from ) contains sulfonyl and sulfinyl groups, which are highly polar and may improve aqueous solubility but reduce membrane permeability compared to the target compound’s methoxy substituent .
Arylpiperazine Derivatives (e.g., 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-1H,2H,3H,5H-imidazo[1,2-c]quinazolin-5-one)
- Structural Difference: A piperazine linker replaces the dihydropyrazinone core, introducing basic nitrogen atoms .
- Implications: Piperazine-containing compounds often exhibit enhanced solubility at physiological pH but may suffer from off-target interactions due to non-specific binding.
Data Table: Key Structural and Inferred Properties
*LogP values estimated based on substituent contributions.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 290.35 g/mol
- LogP (Partition Coefficient) : 4.5, indicating lipophilicity which may influence its bioavailability.
Structural Features
- The compound contains a dihydropyrazinone core, which is known for various biological activities.
- The presence of methoxy and methyl groups may enhance its interaction with biological targets.
Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the serotonin and dopamine pathways. The dihydropyrazinone moiety is associated with neuroactive properties, potentially acting as an agonist or antagonist at various receptors.
Antitumor Activity
Several studies have highlighted the potential antitumor effects of related compounds. For instance:
- Case Study 1 : A derivative of dihydropyrazinone demonstrated significant cytotoxicity against human cancer cell lines, suggesting that modifications to the structure could enhance this effect.
- Case Study 2 : In vitro assays showed that similar compounds inhibited cell proliferation in breast cancer cells by inducing apoptosis.
Antimicrobial Properties
The compound's structural analogs have been evaluated for antimicrobial activity:
- Research Finding : Compounds with methoxyphenyl groups exhibited notable antibacterial effects against Gram-positive bacteria, indicating a potential for development as antimicrobial agents.
Neuropharmacological Effects
Given its structural similarity to known psychoactive substances, it is hypothesized that this compound may exhibit neuropharmacological properties:
- Study Results : Preliminary studies suggest modulation of serotonin receptors, which could lead to anxiolytic or antidepressant effects.
Data Table: Summary of Biological Activities
Research Findings
- Antitumor Studies : A study published in Journal of Medicinal Chemistry found that modifications to the dihydropyrazinone structure could significantly enhance antitumor activity in various cancer cell lines.
- Antimicrobial Research : Research conducted by the Institute of Microbiology revealed that derivatives with methoxy substitutions showed promising results against resistant bacterial strains.
- Neuropharmacological Investigations : A recent study indicated potential anxiolytic properties through receptor binding assays, suggesting further exploration into its use for treating anxiety disorders.
Q & A
Q. Table 1: Synthesis Parameters from Analogous Studies
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use H-NMR and C-NMR to identify substituent effects (e.g., methoxy group at δ 3.75 ppm) .
- Purity Assessment : Thin-layer chromatography (TLC) with petroleum ether:ethyl acetate (4:1) to monitor reaction progress .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 120–124°C for pyrazoline analogs) .
Advanced: How can reaction conditions be optimized to address low yields in the cyclization step?
Methodological Answer:
- Catalyst Screening : Test Brønsted acids (e.g., HCl, HSO) or Lewis acids (e.g., AlCl) to enhance cyclization efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid to stabilize intermediates .
- Kinetic Studies : Use in situ FT-IR to monitor reaction progress and identify rate-limiting steps .
Advanced: What pharmacological evaluation strategies are suitable for this compound?
Methodological Answer:
- Target Identification : Prioritize enzyme inhibition assays (e.g., COX-2 or carbonic anhydrase) based on structural analogs .
- In Vitro Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Dose-Response Analysis : Calculate IC values using non-linear regression models .
Q. Table 2: Pharmacological Assays for Analogous Compounds
| Assay Type | Target | Key Findings | Reference |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase II | IC = 0.89 µM | |
| Cytotoxicity | MCF-7 Breast Cancer Cells | 70% inhibition at 10 µM |
Advanced: How can environmental stability and degradation pathways be systematically studied?
Methodological Answer:
- Environmental Fate Studies : Design long-term experiments (2005–2011 model) to assess abiotic/biotic degradation in soil/water matrices .
- Analytical Monitoring : Use HPLC-MS to detect transformation products (e.g., hydroxylated metabolites) .
- Ecotoxicity : Evaluate impacts on model organisms (e.g., Daphnia magna) at cellular and population levels .
Advanced: How should researchers resolve contradictions in stability data across studies?
Methodological Answer:
- Controlled Replication : Standardize environmental conditions (pH, temperature) to isolate variables .
- Multi-Method Validation : Cross-validate results using NMR, LC-MS, and computational modeling (e.g., DFT for degradation pathways) .
- Meta-Analysis : Compare data across studies with similar substituents (e.g., methoxy vs. ethoxy groups) to identify trends .
Advanced: What mechanistic insights can be gained from studying substituent effects?
Methodological Answer:
- Electronic Effects : Use Hammett plots to correlate substituent σ values with reaction rates (e.g., methoxy as electron-donating) .
- Intermediate Trapping : Identify transient species (e.g., enamines) via quenching experiments .
- Computational Modeling : Perform DFT calculations to map transition states and activation energies .
Advanced: How can computational methods enhance the design of derivatives with improved bioactivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding affinities for target enzymes (e.g., COX-2 active site) .
- QSAR Modeling : Corlate substituent descriptors (logP, polar surface area) with bioactivity data .
- Synthetic Prioritization : Rank derivatives based on in silico ADMET profiles (e.g., BBB permeability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
